molecular formula C24H16FN3O B14966301 2-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline

2-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B14966301
M. Wt: 381.4 g/mol
InChI Key: NDIATAMRKMYBLO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives

Properties

Molecular Formula

C24H16FN3O

Molecular Weight

381.4 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)quinolin-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H16FN3O/c1-15-6-2-3-7-18(15)23-27-24(29-28-23)20-14-22(16-10-12-17(25)13-11-16)26-21-9-5-4-8-19(20)21/h2-14H,1H3

InChI Key

NDIATAMRKMYBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The final compound can be obtained by introducing the fluorophenyl and methylphenyl groups through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the oxadiazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline or oxadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The oxadiazole ring may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the oxadiazole ring and fluorophenyl group.

    4-(2-Methylphenyl)-1,2,4-oxadiazole: Lacks the quinoline core.

    2-(4-Fluorophenyl)quinoline: Lacks the oxadiazole ring and methylphenyl group.

Uniqueness

2-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline is unique due to the combination of the quinoline core, oxadiazole ring, and specific substituents. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

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